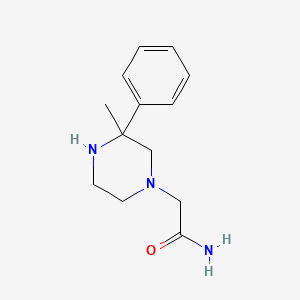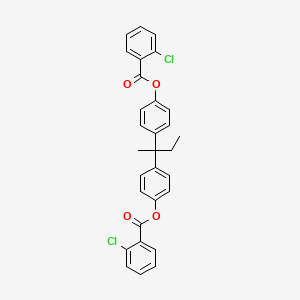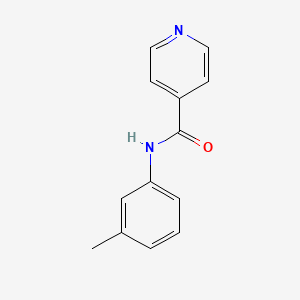![molecular formula C28H16N2O8 B3827748 4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID](/img/structure/B3827748.png)
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Overview
Description
4-{4-[2-(4-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid is a complex organic compound that belongs to the class of aryloxy phenols. This compound is characterized by its intricate structure, which includes a nitrophenyl group, an isoindole moiety, and a benzoic acid group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid typically involves multiple steps. One common approach is the condensation of 4-(3-hydroxyphenoxy)benzoic acid with a nitrophenyl-substituted isoindole derivative. This reaction is often facilitated by the use of coupling agents such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and catalytic hydroxy benzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential anti-tumor and anti-inflammatory activities.
Medicine: Explored as a potential inhibitor for diseases such as Graves’ disease.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-inflammatory activity, it may inhibit the activity of certain enzymes or signaling pathways involved in inflammation. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid: Similar structure but with a methyl group instead of a phenoxy group.
4-Nitrophenol: A simpler compound with a single nitrophenyl group.
Uniqueness
4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid is unique due to its combination of functional groups, which impart specific properties such as enhanced thermal stability and potential biological activities. Its complex structure allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-[4-[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O8/c31-25(16-1-10-21(11-2-16)38-22-12-3-17(4-13-22)28(34)35)18-5-14-23-24(15-18)27(33)29(26(23)32)19-6-8-20(9-7-19)30(36)37/h1-15H,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZCQVSMONSWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)

![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine](/img/structure/B3827695.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
![1-[8-METHOXY-3-(4-NITROPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]ETHAN-1-ONE](/img/structure/B3827698.png)
![N-[(E)-[(E)-1,3-bis(4-methoxyphenyl)prop-2-enylidene]amino]-3-chlorobenzamide](/img/structure/B3827712.png)
![2-chloro-N-[(E)-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide](/img/structure/B3827719.png)


![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![2-{5-[4-(4-carboxyphenoxy)benzoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3827745.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)
